N4,3'-O-Dibenzoyl-2'-deoxycytidine
N4,3'-O-Dibenzoyl-2'-deoxycytidine
Brand Name:
Vulcanchem
CAS No.:
51549-49-6
VCID:
VC2401397
InChI:
InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
SMILES:
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Molecular Formula:
C23H21N3O6
Molecular Weight:
435.4 g/mol
N4,3'-O-Dibenzoyl-2'-deoxycytidine
CAS No.: 51549-49-6
Cat. No.: VC2401397
Molecular Formula: C23H21N3O6
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51549-49-6 |
|---|---|
| Molecular Formula | C23H21N3O6 |
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
| Standard InChI | InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 |
| Standard InChI Key | FRCSORXRCWKCJL-NLWGTHIKSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 |
| SMILES | C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator